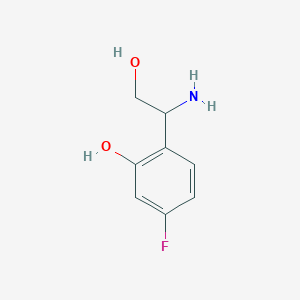![molecular formula C18H17Cl2N3O3 B12285222 n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)
n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,4-ジクロロフェニル)メチル]-6,7,8-トリメトキシ-4-キナゾリンアミンは、複雑な構造を持つ合成有機化合物です。これは、キナゾリンコアの存在によって特徴付けられ、6、7、および8の位置にメトキシ基が置換され、3、4-ジクロロフェニルメチル基が4の位置の窒素に結合しています。
準備方法
合成経路と反応条件
N-[(3,4-ジクロロフェニル)メチル]-6,7,8-トリメトキシ-4-キナゾリンアミンの合成は、通常、複数のステップが含まれます。一般的な方法の1つは、キナゾリンコアの調製から始まり、続いてメトキシ基と3、4-ジクロロフェニルメチル基が導入されます。反応条件は、多くの場合、高収率と純度を確保するために、特定の触媒と溶媒の使用を必要とします。
工業生産方法
この化合物の工業生産には、効率を最大化し、コストを最小限に抑えるために、最適化された反応条件を使用した大規模合成が含まれる場合があります。プロセスには、目的の製品品質を達成するための再結晶またはクロマトグラフィーによる精製などのステップが含まれる場合があります。
化学反応の分析
反応の種類
N-[(3,4-ジクロロフェニル)メチル]-6,7,8-トリメトキシ-4-キナゾリンアミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、追加の官能基を導入したり、既存の官能基を変更したりすることができます。
還元: この反応は、化合物から酸素原子を除去したり、水素原子を追加したりすることができます。
置換: この反応は、特定の試薬と条件を使用して、1つの官能基を別の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲン化アルキルなどの置換試薬が含まれます。温度や溶媒の選択などの反応条件は、目的の結果を得るために重要です。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は、追加の酸素含有官能基を持つキナゾリン誘導体を生成する可能性があり、一方、置換反応は、さまざまな置換キナゾリンを生成する可能性があります。
科学研究への応用
N-[(3,4-ジクロロフェニル)メチル]-6,7,8-トリメトキシ-4-キナゾリンアミンは、科学研究において幅広い用途があります。
化学: これは、より複雑な分子の合成と反応機構の研究に使用されます。
生物学: 生物学的経路と相互作用を調べるためのプローブとして役立つ可能性があります。
医学: その潜在的な治療特性は、新薬の開発のために検討されています。
産業: 新しい材料や化学プロセスの開発に使用できます。
科学的研究の応用
N-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: Its potential therapeutic properties are explored for developing new drugs.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
N-[(3,4-ジクロロフェニル)メチル]-6,7,8-トリメトキシ-4-キナゾリンアミンの作用機序には、特定の分子標的との相互作用が含まれます。これは、酵素や受容体に結合して、その活性を調節し、さまざまな生化学的経路に影響を与える可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物の比較
類似化合物
N-[(3,4-ジクロロフェニル)メチル]-6,7,8-トリメトキシ-4-キナゾリンアミンに類似した化合物には、次のものがあります。
- N-(2,4-ジクロロフェニル)-2-[6-メチル-2,4-ジオキソ-3-(チエタン-3-イル)-1,2,3,4-テトラヒドロピリミジン-1-イル]アセトアミド
- 4-(3,4-ジクロロフェニル)-N-メチル-1,2,3,4-テトラヒドロナフタレンアミン
独自性
N-[(3,4-ジクロロフェニル)メチル]-6,7,8-トリメトキシ-4-キナゾリンアミンを際立たせているのは、官能基と構造的特徴のユニークな組み合わせであり、特定の化学的および生物学的特性をもたらします。
類似化合物との比較
Similar Compounds
Some compounds similar to N-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine include:
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- 4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenylamines
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties
特性
分子式 |
C18H17Cl2N3O3 |
|---|---|
分子量 |
394.2 g/mol |
IUPAC名 |
N-[(3,4-dichlorophenyl)methyl]-6,7,8-trimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-24-14-7-11-15(17(26-3)16(14)25-2)22-9-23-18(11)21-8-10-4-5-12(19)13(20)6-10/h4-7,9H,8H2,1-3H3,(H,21,22,23) |
InChIキー |
IUGNCPJMMRXPHR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC(=C(C=C3)Cl)Cl)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


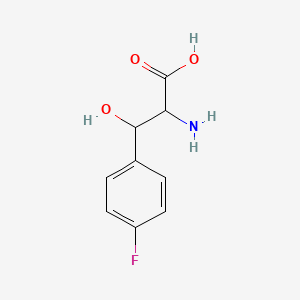

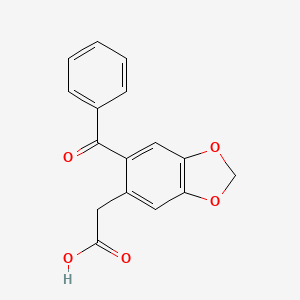
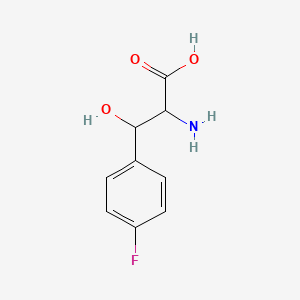
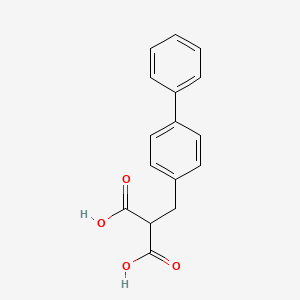
![4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-](/img/structure/B12285191.png)

![(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12285202.png)
![Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one](/img/structure/B12285204.png)

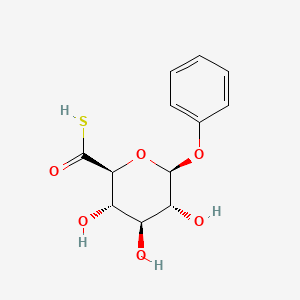
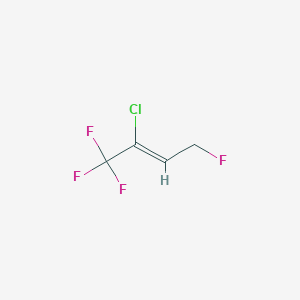
![11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12285235.png)
